N-Hydroxyphthalimide

Description

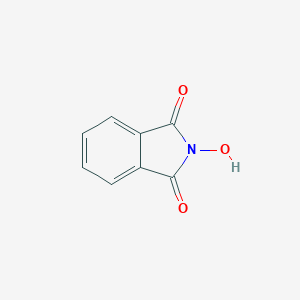

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMZSMGAMPBRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060170 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish or colorless solid; [Merck Index] White or off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N-Hydroxyphthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

524-38-9 | |

| Record name | N-Hydroxyphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-HYDROXYPHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxyphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI99M81X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Hydroxyphthalimide synthesis from phthalic anhydride and hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the synthesis of N-Hydroxyphthalimide (NHPI), a critical reagent and catalyst in a multitude of organic reactions, including peptide synthesis and radical-mediated transformations. The focus of this guide is the prevalent and efficient synthesis route from phthalic anhydride and hydroxylamine hydrochloride.

Introduction

This compound (C₈H₅NO₃) is a white to pale yellow crystalline solid with a molar mass of 163.132 g/mol .[1] It is soluble in water and various polar organic solvents such as acetic acid, ethyl acetate, and acetonitrile.[1] Its utility in organic synthesis is significant, primarily as a precursor to the phthalimido-N-oxyl (PINO) radical, a potent hydrogen atom abstractor.[1] This guide will detail the chemical synthesis of NHPI from phthalic anhydride and hydroxylamine hydrochloride, presenting various methodologies, experimental protocols, and a comparative analysis of reaction conditions and yields.

General Reaction Scheme

The fundamental reaction involves the condensation of phthalic anhydride with hydroxylamine hydrochloride. The hydroxylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization via dehydration results in the formation of the this compound ring. The presence of a base is often employed to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the reaction to completion.

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Synthesis Methodologies

Several methods for the synthesis of this compound from phthalic anhydride and hydroxylamine hydrochloride have been reported, each with distinct advantages in terms of yield, purity, and reaction conditions. The choice of solvent and base, as well as the reaction temperature and time, significantly influences the outcome.

| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Sodium Carbonate | Water | Heating | Not Specified | 76 | Not Specified | [1] |

| 2 | Pyridine | Pyridine | Microwave | Not Specified | 81 | Not Specified | [1] |

| 3 | None | Hydrated Dioxane | 60-120 | 0.5-4 | 90-95 | 97 | [2] |

| 4 | Triethylamine | Isopropanol | 70-95 | 0.5-1.5 | 90.1-94.6 | 98.5-98.7 | [3] |

| 5 | Triethylamine | Ethanol | 95 | 3 | 68 | Not Specified | [4] |

Detailed Experimental Protocols

The following protocols are detailed representations of established methods for the synthesis of this compound.

Protocol 1: Synthesis in Hydrated Dioxane (High Yield)

This method avoids the use of an inorganic salt as a promoter, simplifying the purification process.[2]

Workflow:

Caption: Workflow for NHPI synthesis in hydrated dioxane.

Procedure:

-

In a reaction vessel, dissolve 50.0g of phthalic anhydride in 150mL of a hydrated organic solvent consisting of 90% (v/v) dioxane and 10% water.[2]

-

To this solution, add 26.0g of hydroxylamine hydrochloride.[2]

-

Heat the reaction mixture to 100-105 °C and maintain this temperature for 2.5 hours with stirring.[2]

-

After the reaction is complete, recover the solvent via reduced pressure distillation.[2]

-

The resulting white solid is dried to yield this compound.[2]

Expected Outcome: This protocol is reported to produce a high yield of 95% with a purity of 97%.[2]

Protocol 2: Synthesis using Triethylamine in Isopropanol

This method utilizes triethylamine as a reaction accelerator, which simplifies the purification process compared to methods using inorganic bases.[3]

Workflow:

Caption: Workflow for NHPI synthesis using triethylamine in isopropanol.

Procedure:

-

In a suitable reaction flask, add 74.0g of phthalic anhydride and 34.8g of hydroxylamine hydrochloride to 500ml of isopropanol.[3]

-

While stirring at room temperature, slowly add 50.5g of triethylamine to the solution over a period of 30 minutes.[3]

-

Heat the reaction mixture to 90 °C and maintain for 1 hour.[3]

-

Upon completion of the reaction, remove the isopropanol and triethylamine by distillation under reduced pressure.[3]

-

The resulting white solid is then washed and dried in an oven at 60 °C for 24 hours to yield this compound.[3]

Expected Outcome: This method reportedly yields 75.4g (92.4%) of this compound with a purity of 98.5%.[3]

Purification of this compound

The primary byproduct of the reaction is the hydrochloride salt of the base used (if any) and water. Purification strategies aim to remove these and any unreacted starting materials.

-

Recrystallization: This is a common method for purifying the crude product. The choice of solvent is critical and depends on the solubility profile of NHPI and the impurities.

-

Washing: Washing the crude product with water can be effective in removing water-soluble impurities, such as inorganic salts.[4] However, the solubility of NHPI in water (50.5 g/L at 25 °C) should be considered to avoid significant product loss.[5]

-

Vacuum Distillation: This technique is primarily used to remove the solvent and volatile components from the reaction mixture.[2][3]

Safety and Handling

This compound is an irritant to the eyes and skin and is toxic upon inhalation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from phthalic anhydride and hydroxylamine hydrochloride is a well-established and efficient process. The choice of methodology can be tailored to specific laboratory or industrial requirements, balancing factors such as yield, purity, cost, and ease of purification. The protocols detailed in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce high-quality this compound for their applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 3. CN105111128A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to N-Hydroxyphthalimide: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxyphthalimide (NHPI) is a versatile and commercially significant organic compound with a wide range of applications, particularly in the fields of organic synthesis, catalysis, and pharmaceutical development. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols, and key reaction pathways.

Core Physical and Chemical Properties

This compound, with the chemical formula C₈H₅NO₃, is a derivative of phthalimide.[1] It typically appears as a white to pale yellow crystalline solid.[1][2] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₅NO₃ | [1][3] |

| Molar Mass | 163.132 g·mol⁻¹ | [1] |

| Appearance | White to pale yellow crystalline solid | [1][2] |

| Melting Point | 233 °C (decomposes) | [1][2] |

| Boiling Point | 370 °C | [1][3] |

| Density | 1.64 g/mL | [1] |

| pKa | 6.10 ± 0.20 (Predicted) | [3][4] |

Solubility Profile of this compound

This compound exhibits varied solubility in different solvents, a critical consideration for its application in various reaction media.

| Solvent | Solubility | References |

| Water | Soluble | [1] |

| Acetic Acid | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetonitrile | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3][5] |

| Methanol | Slightly soluble | [3] |

| Dichloromethane | Generally soluble | [5] |

| Ethanol | Generally soluble | [5] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

Phthalic anhydride

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve phthalic anhydride in water.

-

In a separate flask, dissolve hydroxylamine hydrochloride and sodium carbonate in water.

-

Slowly add the hydroxylamine hydrochloride solution to the phthalic anhydride solution with constant stirring.

-

Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the mixture to room temperature, which will cause the product to precipitate.

-

Filter the crude this compound and wash it with cold water.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield white to pale yellow crystals of this compound. An overall yield of 76% can be achieved following purification.[1]

Diagram of this compound Synthesis:

References

N-Hydroxyphthalimide: A Comprehensive Technical Guide for Researchers

Introduction

N-Hydroxyphthalimide (NHPI) is a versatile organic compound that has garnered significant attention in both academic research and industrial applications.[1] With the CAS number 524-38-9, this derivative of phthalimide is a cornerstone in the field of radical chemistry, acting as a potent catalyst for a wide array of organic transformations.[1] Its unique ability to generate the phthalimido-N-oxyl (PINO) radical under mild conditions has made it an indispensable tool in C-H functionalization, oxidation reactions, and polymer chemistry. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, molecular structure, synthesis, and applications, with a particular emphasis on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid, soluble in water and various polar organic solvents.[1] The key physicochemical properties of NHPI are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 524-38-9 | [2][3] |

| Molecular Formula | C₈H₅NO₃ | [2][3] |

| Molecular Weight | 163.13 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 233 °C | [1] |

| Boiling Point | 370 °C | [1] |

| Density | 1.64 g/mL | [1] |

| IUPAC Name | 2-Hydroxy-1H-isoindole-1,3(2H)-dione | [1] |

| Synonyms | Phthaloxime, NHPI | [2] |

Molecular Structure

The molecular structure of this compound consists of a phthalimide core with a hydroxyl group attached to the nitrogen atom. This N-OH bond is crucial for its catalytic activity.

2D Structure:

Caption: 2D chemical structure of this compound.

3D Conformer:

A 3D representation of the this compound molecule can be found in the PubChem database under CID 10665.[4] The molecule exists in two polymorphic forms, colorless and yellow, with slight differences in the planarity of the NOH group relative to the phthalimide ring.[1]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and efficient laboratory-scale synthesis involves the reaction of phthalic anhydride with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis from Phthalic Anhydride and Hydroxylamine Hydrochloride

This protocol is adapted from a patented synthesis method.[5]

Materials:

-

Phthalic anhydride (25.0 g)

-

Hydroxylamine hydrochloride (13.0 g)

-

Hydrated organic solvent (e.g., 100 mL of aqueous dioxane (50% v/v))

Procedure:

-

Dissolve phthalic anhydride in the hydrated organic solvent in a reaction flask.

-

Add hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture to 85-90 °C and maintain for 4 hours with stirring.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Dry the resulting solid to obtain this compound.

Expected Yield: Approximately 90% (24.7 g).[5]

Core Applications in Research and Development

This compound is a highly versatile catalyst, primarily utilized in oxidation reactions.[6] Its applications span from the synthesis of fine chemicals to the modification of polymers.

Catalytic Aerobic Oxidation

NHPI is renowned for its ability to catalyze the aerobic oxidation of a wide range of organic substrates, including hydrocarbons, alcohols, and amides, using molecular oxygen as the terminal oxidant.[6][7] This "green" approach avoids the use of heavy metal catalysts and harsh reaction conditions.

The catalytic activity of NHPI is attributed to the in-situ formation of the phthalimido-N-oxyl (PINO) radical.[7] This radical is a potent hydrogen atom abstractor, initiating a radical chain reaction. The bond dissociation energy of the N-O-H bond in NHPI is approximately 88-90 kcal/mol, facilitating the formation of the PINO radical.[1]

Caption: Formation of the PINO radical from NHPI.

Role in Radical Reactions

This compound esters have emerged as important precursors for generating alkyl radicals.[8][9] These esters undergo a reductive decarboxylative fragmentation to produce a substrate radical that can participate in various chemical transformations.[8][9] This reactivity is harnessed in numerous synthetic applications, including radical additions, cyclizations, and decarboxylative cross-coupling reactions.[9]

Caption: General workflow for radical generation from NHPI esters.

Experimental Protocols for NHPI-Mediated Reactions

The following are representative experimental protocols for reactions catalyzed by this compound.

Protocol 1: NHPI-Mediated Aerobic Oxidation of Toluene

This protocol describes the metal-free aerobic oxidation of toluene to oxygenated derivatives.[7]

Materials:

-

This compound (NHPI)

-

Toluene

-

Solvent (e.g., acetic acid)

-

Molecular oxygen (O₂)

Procedure:

-

Charge a reaction vessel with this compound and the chosen solvent.

-

Add toluene to the mixture.

-

Heat the reaction mixture to a temperature exceeding 70 °C under an atmosphere of molecular oxygen.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture and isolate the products (benzyl alcohol, benzaldehyde, and benzoic acid) by standard purification methods.

Protocol 2: NHPI-Mediated Oxidation of Sulfonamides to N-Sulfonylimines

This protocol details the synthesis of N-sulfonylimines from sulfonamides using NHPI as a mediator.[10]

Materials:

-

Sulfonamide (0.5 mmol, 1.0 equiv.)

-

This compound (0.25 mmol, 0.5 equiv.)

-

(Diacetoxyiodo)benzene (PhI(OAc)₂) (0.6 mmol, 1.2 equiv.)

-

Dichloromethane (DCM) (1 mL)

Procedure:

-

To a dried reaction tube equipped with a magnetic stir bar, add the sulfonamide, this compound, and dichloromethane.

-

Add (diacetoxyiodo)benzene to the mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the resulting N-sulfonylimine can be used directly for subsequent reactions or purified.

Role in Drug Development

This compound and its derivatives play a significant role in pharmaceutical innovation. They serve as key intermediates in the synthesis of a variety of therapeutic agents. For instance, N-(Hydroxymethyl)phthalimide is a crucial building block in the synthesis of compounds with anti-inflammatory and antiviral properties.[11] Furthermore, NHPI is used to generate active esters for peptide synthesis, a fundamental process in drug discovery.[1] The use of NHPI derivatives in redox-active esters also enables novel cross-coupling reactions for the synthesis of complex molecules with potential biological activity.[12][13]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and reactions of this compound.

| Parameter | Value | Context | Reference |

| Synthesis Yield | 90-95% | From phthalic anhydride and hydroxylamine hydrochloride | [5] |

| Purity | ≥99% | Commercially available | [2] |

| N-O-H Bond Dissociation Energy | 88-90 kcal/mol | In various solvents | [1] |

| Oxidation of Toluene Conversion | Varies with conditions | NHPI-catalyzed aerobic oxidation | [7] |

| N-Sulfonylimine Synthesis Yield | Moderate to good | NHPI-mediated oxidation of sulfonamides | [10] |

Conclusion

This compound is a powerful and versatile catalyst with broad applications in organic synthesis. Its ability to generate the PINO radical under mild conditions makes it an attractive choice for a variety of transformations, particularly in the context of green chemistry. For researchers and professionals in drug development, NHPI and its derivatives offer a valuable toolkit for the synthesis of complex molecules and the exploration of novel chemical space. The continued development of NHPI-based methodologies promises to further expand its utility in both academic and industrial settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | C8H5NO3 | CID 10665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 6. This compound | 524-38-9 [chemicalbook.com]

- 7. An Investigation of this compound Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms for radical reactions initiating from this compound esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms for radical reactions initiating from this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical this compound-Mediated Oxidation of Sulfonamides to N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. This compound Derivatives for the Synthesis of Redox Active Esters | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

N-Hydroxyphthalimide: A Comprehensive Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of N-Hydroxyphthalimide (NHPI) in a range of common organic solvents. Understanding the solubility of NHPI is critical for its application in various fields, including organic synthesis, catalysis, and pharmaceutical development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant chemical pathways and workflows involving NHPI.

Core Technical Data: Solubility of this compound

The solubility of this compound is a key parameter for its effective use in solution-based chemical reactions and processes. The following table summarizes the mole fraction solubility (x) of NHPI in eleven common organic solvents at various temperatures. This data is crucial for solvent selection, reaction optimization, and crystallization processes.

| Temperature (K) | Methanol | Ethanol | n-Propanol | Acetone | Ethyl Acetate | Methyl Acetate | n-Propyl Acetate | Acetonitrile | 1,4-Dioxane | 2-Methoxyethanol | 2-Ethoxyethanol |

| 278.15 | 0.04618 | 0.04315 | 0.03287 | 0.09011 | 0.02812 | 0.03711 | 0.02309 | 0.02912 | - | 0.2791 | 0.1899 |

| 283.15 | 0.05155 | 0.04801 | 0.03659 | 0.1003 | 0.03135 | 0.04139 | 0.02577 | 0.03251 | - | 0.3115 | 0.2119 |

| 288.15 | 0.05761 | 0.05359 | 0.04082 | 0.1117 | 0.03498 | 0.04618 | 0.02878 | 0.03629 | 0.2011 | 0.3472 | 0.2363 |

| 293.15 | 0.06443 | 0.05996 | 0.04564 | 0.1245 | 0.03905 | 0.05161 | 0.03216 | 0.04052 | 0.2245 | 0.3867 | 0.2634 |

| 298.15 | 0.07211 | 0.06721 | 0.05115 | 0.1389 | 0.04362 | 0.05777 | 0.03598 | 0.04528 | 0.2505 | 0.4306 | 0.2934 |

| 303.15 | 0.08075 | 0.07543 | 0.05743 | 0.1552 | 0.04877 | 0.06477 | 0.04031 | 0.05066 | 0.2794 | 0.4796 | 0.3268 |

| 308.15 | 0.09048 | 0.08476 | 0.06459 | 0.1736 | 0.05459 | 0.07271 | 0.04522 | 0.05676 | 0.3117 | 0.5345 | 0.3642 |

| 313.15 | 0.1014 | 0.09533 | 0.07275 | 0.1944 | 0.06117 | 0.08172 | 0.05081 | 0.06368 | 0.3479 | 0.5961 | 0.4061 |

| 318.15 | 0.1137 | 0.1073 | 0.08204 | 0.2179 | 0.06861 | 0.09194 | 0.05718 | 0.07153 | 0.3887 | 0.6654 | 0.4532 |

| 323.15 | 0.1276 | 0.1209 | 0.09263 | 0.2445 | 0.07704 | 0.1035 | 0.06445 | 0.08043 | 0.4348 | 0.7435 | 0.5062 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable data. The two primary methods used to obtain the data presented above are the Isothermal Equilibrium Method (Shake-Flask) and the Laser Monitoring Method.

Isothermal Equilibrium (Shake-Flask) Method

This gravimetric method is a conventional and reliable technique for determining equilibrium solubility.

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial or flask).

-

Equilibration: The resulting suspension is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant, predefined temperature for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any solid particles.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined analytically. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is calculated from the determined concentration and is typically expressed in moles per liter (mol/L), grams per 100 mL ( g/100 mL), or as a mole fraction.

Laser Monitoring Method

This is a more modern and often automated method that determines the saturation point by monitoring the transmission of a laser beam through the solution.

Protocol:

-

Apparatus Setup: A temperature-controlled vessel containing a known volume of the organic solvent is equipped with a laser light source and a detector. A precision solid dispensing system is also integrated into the setup.

-

Titration: The solvent is continuously stirred while the automated system incrementally adds small, precise amounts of solid this compound.

-

Detection of Saturation: The laser beam is passed through the solution, and the detector measures the light transmission. Initially, the added solid dissolves, and the solution remains clear, resulting in high light transmission. The saturation point is reached when the added solid no longer dissolves, and the resulting suspended particles cause the laser light to scatter, leading to a significant drop in the detected light intensity.

-

Equilibrium Confirmation: The system can be programmed to stop the addition of the solid upon detecting the drop in light transmission and continue to monitor the signal to ensure that a stable equilibrium has been reached.

-

Quantification: The total mass of the this compound added to the solvent to reach the saturation point is recorded by the system.

-

Calculation: The solubility is calculated based on the mass of the dissolved solid and the initial volume of the solvent.

Visualizing this compound in Chemical Processes

Graphviz diagrams are provided below to illustrate key logical and experimental workflows involving this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the general steps involved in determining the solubility of this compound using the Isothermal Equilibrium Method.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

This compound in Catalytic Oxidation

This compound is a well-known catalyst for the aerobic oxidation of various organic substrates. The diagram below illustrates the catalytic cycle for the NHPI-mediated oxidation of cumene.

Caption: Catalytic Cycle of NHPI in Cumene Oxidation.

This compound in Solid-Phase Peptide Synthesis

This compound can be used to activate carboxylic acids for amide bond formation in peptide synthesis. The following diagram shows a simplified workflow for the coupling step.

Caption: NHPI in Solid-Phase Peptide Synthesis Coupling.

Thermochemical Properties of the N-O Bond in N-Hydroxyphthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyphthalimide (NHPI) is a versatile organocatalyst pivotal in a myriad of chemical transformations, including selective oxidations and radical-mediated reactions.[1] Its efficacy is intrinsically linked to the thermochemical properties of its N-O-H moiety, particularly the ease of hydrogen atom abstraction to form the persistent phthalimide-N-oxyl (PINO) radical.[2] Understanding the thermodynamics of the bonds within this functional group is paramount for optimizing reaction conditions, designing novel catalysts, and elucidating reaction mechanisms. This technical guide provides a comprehensive overview of the thermochemical properties of the N-O bond in NHPI, with a focus on Bond Dissociation Enthalpy (BDE) and Bond Dissociation Free Energy (BDFE), supported by detailed experimental and computational methodologies.

Thermochemical Data of the N-O-H Moiety

The catalytic activity of NHPI is predominantly attributed to the homolytic cleavage of the O-H bond, which generates the PINO radical. Consequently, the scientific literature extensively reports on the O-H bond dissociation enthalpy and free energy. Direct thermochemical data for the cleavage of the N-O bond to form a phthalimide radical and a hydroxyl radical is scarce, as this is not the typical reactive pathway under catalytic conditions. The focus remains on the O-H bond as its BDE is a critical parameter for predicting the hydrogen atom transfer (HAT) reactivity of NHPI.

Quantitative Data Summary

The following tables summarize the key thermochemical parameters for the O-H bond in this compound.

| Parameter | Value (kcal/mol) | Method | Phase | Reference |

| O-H Bond Dissociation Enthalpy (BDE) | 83.3 | G3B3 (isodesmic) | Gas | [3][4] |

| O-H Bond Dissociation Enthalpy (BDE) | 83.5 | CBS-APNO (isodesmic) | Gas | [3][4] |

| O-H Bond Dissociation Enthalpy (BDE) | 83.3 - 83.7 | G3B3 (PCM) | Liquid (various solvents) | [3][4] |

| O-H Bond Dissociation Enthalpy (BDE) | 88-90 | Not Specified | Liquid (solvent dependent) | [2] |

| O-H Bond Dissociation Free Energy (BDFE) | 84.4 ± 0.1 | Experimental/Corrected | Water | [5] |

| O-H Bond Dissociation Free Energy (BDFE) | 80.04 ± 0.06 | Experimental/Corrected | Acetonitrile | [5] |

Note: The Bond Dissociation Enthalpy (BDE) is the enthalpy change for the homolytic cleavage of a bond in the gas phase. The Bond Dissociation Free Energy (BDFE) accounts for both enthalpy and entropy changes and is often more relevant for reactions in solution. A recent study has highlighted that previously widely cited BDFE values for NHPI in water and acetonitrile were in error and has provided corrected values.[5]

Experimental and Computational Protocols

The determination of the thermochemical properties of the N-O-H moiety in NHPI relies on a combination of experimental and computational techniques.

Experimental Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the PINO radical.[6][7] By studying the equilibrium between a phenol with a known O-H BDE and the PINO radical, the BDE of the N-OH bond in NHPI can be determined.[8]

Methodology:

-

Sample Preparation: A solution containing NHPI, a reference phenol with a known O-H BDE, and a radical initiator (e.g., di-tert-butyl peroxide) in a suitable solvent is prepared in an EPR tube. The sample is deoxygenated to prevent interference from molecular oxygen.

-

Radical Generation: The sample is irradiated with UV light or heated to generate radicals from the initiator, which then abstract a hydrogen atom from either NHPI or the reference phenol, leading to an equilibrium between the PINO radical and the phenoxyl radical.

-

EPR Measurement: The EPR spectrum of the sample at thermal equilibrium is recorded. The spectrum will be a superposition of the signals from the PINO radical and the phenoxyl radical.

-

Data Analysis: The relative concentrations of the two radicals are determined by double integration of their respective EPR signals.

-

BDE Calculation: The equilibrium constant (Keq) for the hydrogen atom exchange reaction is calculated from the radical concentrations. The difference in the O-H BDEs between NHPI and the reference phenol can then be determined using the following equation: ΔBDE = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin. The BDE of NHPI can then be calculated from the known BDE of the reference phenol.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a widely used tool for calculating BDEs.[1][9] The general approach involves calculating the electronic energies of the parent molecule and its corresponding radical fragments.[10][11]

Methodology:

-

Geometry Optimization: The geometries of NHPI and the PINO radical are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[9]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Energy Calculation: The total electronic energies of the optimized structures are calculated.

-

BDE Calculation: The O-H BDE is calculated as the difference in the sum of the enthalpies of the products (PINO radical and a hydrogen atom) and the enthalpy of the reactant (NHPI). The enthalpy of a hydrogen atom is taken as its translational energy (3/2 RT).

BDE = H(PINO•) + H(H•) - H(NHPI)

where H represents the calculated enthalpy (electronic energy + ZPVE + thermal corrections).

Visualizations: Reaction Pathways and Experimental Workflows

Catalytic Cycle of NHPI in Aerobic Oxidation

Caption: Catalytic cycle of NHPI in the aerobic oxidation of a substrate.

Experimental Workflow for BDE Determination using EPR

Caption: Workflow for determining the O-H BDE of NHPI using EPR spectroscopy.

Conclusion

The thermochemical properties of the N-O-H moiety in this compound are critical to its function as a catalyst. The O-H bond dissociation enthalpy and free energy have been extensively studied, providing a solid foundation for understanding and predicting the reactivity of NHPI in various chemical transformations. While direct measurement of the N-O bond dissociation energy is not commonly reported, the established values for the O-H bond cleavage provide invaluable insights for researchers, scientists, and drug development professionals working with this important class of compounds. The combination of experimental techniques like EPR spectroscopy and computational methods such as DFT allows for a comprehensive understanding of the thermodynamics governing the catalytic activity of NHPI.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]

- 7. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

N-Hydroxyphthalimide: A Versatile Precursor for the Synthesis of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Hydroxyphthalimide (NHP), a readily accessible and stable organic compound, has emerged as a pivotal precursor in the development of a diverse array of bioactive molecules. Its unique chemical reactivity, primarily centered around the facile generation of the phthalimide-N-oxyl (PINO) radical, has established NHP as a versatile tool in both synthetic chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and applications of NHP and its derivatives in the discovery of novel therapeutic agents, with a focus on their anticancer and enzyme-inhibitory activities.

Introduction to this compound

This compound (2-hydroxy-1H-isoindole-1,3(2H)-dione) is a white to pale yellow crystalline solid. Its significance in organic synthesis stems from its ability to act as a catalyst and a precursor for radical reactions. The N-OH bond in NHP is relatively weak, allowing for the formation of the PINO radical, a potent hydrogen atom abstractor.[1][2] This reactivity is the cornerstone of NHP's utility in a wide range of chemical transformations, including oxidation reactions and the formation of carbon-centered radicals.[2][3]

Synthesis of this compound and its Derivatives

This compound can be synthesized through several established methods. A common approach involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base.[1] Variations of this method utilize different solvents and bases to optimize the yield and purity of the product.[4][5]

The synthesis of bioactive derivatives from NHP is a key area of research. These derivatives often involve the modification of the hydroxyl group to form N-alkoxyphthalimides or the introduction of various functional groups to the phthalimide ring.

This compound as a Precursor for Anticancer Agents

Recent studies have highlighted the potential of NHP and its derivatives as anticancer agents. NHP itself has demonstrated selective anti-proliferative effects against human breast and colon cancer cell lines.[3][6]

Mechanism of Anticancer Activity

The primary mechanism underlying the anticancer activity of NHP is the suppression of the mTOR (mammalian target of rapamycin) signaling pathway, affecting both mTORC1 and mTORC2 complexes.[3][6] This inhibition leads to a cascade of downstream effects, including:

-

Cell Cycle Arrest: NHP induces G2/M phase arrest in cancer cells.[3]

-

Apoptosis Induction: NHP triggers programmed cell death through the mitochondrial pathway by downregulating anti-apoptotic proteins such as Survivin and Bcl-xL, and activating caspases 9 and 3.[3][6]

Furthermore, lipophilic derivatives of NHP have been shown to exhibit pro-oxidant activity in cancer cells.[7] These compounds can increase the intracellular levels of reactive oxygen species (ROS) and deplete glutathione (GSH), leading to oxidative stress and cell death.[1]

Quantitative Bioactivity Data of NHP and its Derivatives

The following table summarizes the in vitro anticancer activity of this compound and its derivatives against various cancer cell lines.

| Compound | Cell Line | Bioactivity Metric | Value | Reference(s) |

| This compound | BT-20 (Breast Carcinoma) | Proliferation Inhibition | 2.5-40 µM | [6] |

| This compound | LoVo (Colon Adenocarcinoma) | Proliferation Inhibition | 2.5-40 µM | [6] |

| This compound | HT-29 (Colon Adenocarcinoma) | Proliferation Inhibition | 2.5-40 µM | [6] |

| Lipophilic NHPID 2-OH | MG-63 (Osteosarcoma) | EC50 | 100 µM | [7] |

| Lipophilic NHPID 3-OH | MG-63 (Osteosarcoma) | EC50 | 200 µM | [7] |

| Lipophilic NHPID 4-OH | MG-63 (Osteosarcoma) | EC50 | 110 µM | [7] |

This compound Derivatives as Enzyme Inhibitors

Derivatives of NHP have also been explored as inhibitors of various enzymes. A notable example is the development of phthalimide-capped benzene sulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

Carbonic Anhydrase Inhibition

Certain phthalimide-based sulfonamides have shown significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The mechanism of inhibition is believed to involve the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme.

Quantitative Bioactivity Data of NHP-based Enzyme Inhibitors

The table below presents the inhibition constants (Ki) for selected phthalimide-capped benzene sulfonamides against hCA I and hCA II.

| Compound | Enzyme | Ki (nM) | Reference(s) |

| Phthalimide-capped benzene sulfonamide 1 | hCA I | 28.5 | [8] |

| Phthalimide-capped benzene sulfonamide 1 | hCA II | 2.2 | [8] |

| Phthalimide-capped benzene sulfonamide 3 | hCA I | - | [8] |

| Phthalimide-capped benzene sulfonamide 10 | hCA I | - | [8] |

| Phthalimide-capped benzene sulfonamide 15 | hCA I | - | [8] |

| Phthalimide-capped benzene sulfonamide 4 | hCA II | - | [8] |

| Phthalimide-capped benzene sulfonamide 10 | hCA II | - | [8] |

| Acetazolamide (Standard) | hCA I | 250 | [8] |

| Acetazolamide (Standard) | hCA II | 12 | [8] |

Note: Specific Ki values for compounds 3, 4, 10, and 15 were not explicitly provided in the source material, but they were reported to have nanomolar inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of NHP and its derivatives.

Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

-

Phthalic anhydride is dissolved in a suitable organic solvent (e.g., dioxane).[4]

-

Hydroxylamine hydrochloride is added to the solution.

-

The reaction mixture is heated under reflux for a specified period (e.g., 2.5 hours at 100-105 °C).[4]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting solid is dried to obtain this compound. The product can be further purified by recrystallization.

Synthesis of N-alkoxyphthalimide Derivatives via PIDA-promoted Cross-dehydrogenative Coupling

This protocol describes a metal-free method for the synthesis of N-alkoxyphthalimides from aryl ketones and NHP:

-

To a solution of the aryl ketone (0.3 mmol) in dichloromethane (2.0 mL) in a test tube, add this compound (0.36 mmol, 1.2 equiv.) and phenyliodine diacetate (PIDA) (0.36 mmol, 1.2 equiv.).[9]

-

Stir the reaction mixture at room temperature for 10 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkoxyphthalimide derivative.[9]

Synthesis of 1,3-dioxoisoindolin-2-yl 2-chloroacetate

This protocol outlines the synthesis of an intermediate for further derivatization:

-

Dissolve this compound (2 mmol) and triethylamine (2 mmol) in N,N-dimethylformamide (DMF) (10 ml).[4]

-

Add chloroacetyl chloride (4 mmol) to the solution.[4]

-

Reflux the mixture for 1 hour at 50-60 °C.[4]

-

After cooling, filter the precipitate, wash with water, and recrystallize from ethanol to obtain the product.[4]

Cell Proliferation Assay (MTS Assay)

The anti-proliferative effects of NHP and its derivatives can be evaluated using the MTS assay:

-

Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for different time points (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well and incubate for a specified period.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Visualizations

The following diagrams illustrate key pathways and workflows related to the bioactivity of this compound and its derivatives.

References

- 1. This compound catalysts as bioactive pro-oxidants - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. BJOC - Mechanisms for radical reactions initiating from this compound esters [beilstein-journals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N -Hydroxyphthalimide catalysts as bioactive pro-oxidants - RSC Advances (RSC Publishing) DOI:10.1039/C5RA26556H [pubs.rsc.org]

- 8. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

Core Reaction Mechanisms of N-Hydroxyphthalimide: A Technical Guide

Introduction

N-Hydroxyphthalimide (NHPI) is a versatile and economically significant organocatalyst widely employed in a range of chemical transformations. Its utility stems from its ability to generate the highly reactive phthalimide-N-oxyl (PINO) radical, a potent hydrogen atom abstractor.[1][2][3] This reactivity has been harnessed for various applications, including the functionalization of unactivated C-H bonds, aerobic oxidations, and the generation of alkyl radicals from carboxylic acid derivatives.[3][4][5][6] This technical guide provides an in-depth exploration of the core reaction mechanisms involving NHPI, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Aerobic Oxidation of Hydrocarbons: The Case of Toluene

One of the most prominent applications of NHPI is in the aerobic oxidation of hydrocarbons, offering a greener alternative to traditional oxidation methods.[5] NHPI, often in the presence of a co-catalyst, facilitates the selective oxidation of substrates like toluene to valuable products such as benzaldehyde, benzyl alcohol, and benzoic acid, using molecular oxygen as the terminal oxidant.[5][7]

Mechanism

The catalytic cycle is initiated by the formation of the phthalimide-N-oxyl (PINO) radical from NHPI. This can be achieved through various methods, including single electron transfer (SET) with dioxygen at elevated temperatures.[5] The PINO radical then abstracts a hydrogen atom from the benzylic position of toluene, generating a benzyl radical. This radical rapidly reacts with molecular oxygen to form a benzylperoxy radical. The benzylperoxy radical can then abstract a hydrogen atom from another toluene molecule or NHPI to form benzyl hydroperoxide and propagate the radical chain. The benzyl hydroperoxide can then decompose to form benzaldehyde and other oxidation products.

Figure 1: Catalytic cycle of NHPI-mediated aerobic oxidation of toluene.

Quantitative Data

The efficiency of the NHPI-catalyzed aerobic oxidation of toluene is highly dependent on the reaction conditions, including the solvent and the presence of co-catalysts.

| Entry | Solvent | Co-catalyst/Additive | Temperature (°C) | Pressure (MPa O₂) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |

| 1 | Hexafluoroisopropanol | None | 90 | 2 | 25.3 | 75.1 | [7] |

| 2 | Acetonitrile | None | 90 | 2 | 11.2 | 58.3 | [7] |

| 3 | Solvent-free | DDAB | 90 | 2 | 15.8 | 65.2 | [7] |

| 4 | Solvent-free | NHPI/Cu-BTC** | 100 | 1.6 | ~10 | ~45 | [5] |

| 5 | Solvent-free | Co-MOF-74@NDHPI*** | 100 | 1.6 | 16 | 48 | [5] |

| DDAB: Didecyl dimethyl ammonium bromide | |||||||

| **NHPI incorporated into a Cu-based metal-organic framework | |||||||

| ***N,N'-dihydroxypyromellitimide incorporated into a Co-based metal-organic framework |

It is important to note that a significant drawback of NHPI is its limited turnover number (TON), typically in the range of 5-20, which is attributed to the decomposition of the catalyst during the reaction.[8]

Experimental Protocol: Aerobic Oxidation of Toluene with NHPI in Hexafluoroisopropanol [7]

-

Materials: this compound (NHPI), Toluene, Hexafluoroisopropanol (HFIP).

-

Apparatus: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer.

-

Procedure:

-

To the autoclave, add NHPI (4 mmol) and toluene (40 mmol).

-

Add HFIP as the solvent.

-

Seal the autoclave and purge with O₂ several times.

-

Pressurize the autoclave with O₂ to 2 MPa.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Maintain the reaction for 5 hours.

-

After the reaction, cool the autoclave to room temperature and carefully release the pressure.

-

Analyze the reaction mixture by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product selectivity.

-

Oxidation of Sulfonamides to N-Sulfonylimines

NHPI can mediate the oxidation of sulfonamides to N-sulfonylimines under mild conditions, providing a valuable method for the synthesis of these important synthetic intermediates.[4][9] This transformation typically utilizes a co-oxidant, such as (diacetoxy)iodobenzene (PhI(OAc)₂).

Mechanism

The reaction is initiated by the oxidation of NHPI to the PINO radical by the co-oxidant. The PINO radical then abstracts a hydrogen atom from the nitrogen of the sulfonamide to generate a nitrogen-centered radical. This radical can then be further oxidized to the N-sulfonylimine.

Figure 2: Proposed mechanism for the NHPI-mediated oxidation of sulfonamides.

Quantitative Data

The yields of N-sulfonylimines are generally high under optimized conditions.

| Entry | Sulfonamide Substrate (R in R-SO₂NH₂) | Product Yield (%) | Reference |

| 1 | 4-Methylphenyl | 93 | [9] |

| 2 | 4-Methoxyphenyl | 91 | [9] |

| 3 | 4-Chlorophenyl | 88 | [9] |

| 4 | 2-Naphthyl | 92 | [9] |

| 5 | Methyl | 85 | [9] |

Experimental Protocol: NHPI-Mediated Oxidation of 4-Methylbenzenesulfonamide [4][9]

-

Materials: 4-Methylbenzenesulfonamide, this compound (NHPI), (Diacetoxy)iodobenzene (PhI(OAc)₂), Dichloromethane (DCM).

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Procedure:

-

To a solution of 4-methylbenzenesulfonamide (0.5 mmol) in DCM (1.0 mL), add NHPI (0.25 mmol) and PhI(OAc)₂ (0.6 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding N-sulfonylimine.

-

Photocatalytic Alkylation using this compound Esters

This compound esters have emerged as versatile precursors for alkyl radicals in photocatalytic reactions.[2][10][11] These esters, derived from carboxylic acids, undergo a single-electron transfer (SET) process upon photoexcitation, leading to decarboxylation and the formation of an alkyl radical. This strategy has been successfully applied to various transformations, including the alkylation of enamides and styrenes.[1][2][10]

Mechanism

The reaction is initiated by the excitation of a photocatalyst (e.g., Ir(ppy)₃) with visible light. The excited photocatalyst then engages in a single-electron transfer with the NHP ester, generating a radical anion. This radical anion undergoes rapid fragmentation via N-O bond cleavage and decarboxylation to produce an alkyl radical. The alkyl radical can then add to a suitable acceptor, such as an enamide, to form a new C-C bond. The catalytic cycle is completed by the regeneration of the ground-state photocatalyst.

Figure 3: General mechanism for photocatalytic alkylation using NHP esters.

Quantitative Data

This methodology provides good to excellent yields for a variety of substrates.

| Entry | Enamide Substrate | NHP Ester (R group) | Product Yield (%) | Reference |

| 1 | N-(1-phenylvinyl)acetamide | Cyclohexyl | 85 | [10] |

| 2 | N-(1-phenylvinyl)acetamide | Isopropyl | 78 | [10] |

| 3 | N-(1-(4-chlorophenyl)vinyl)acetamide | Cyclohexyl | 82 | [10] |

| 4 | N-(1-p-tolylvinyl)acetamide | tert-Butyl | 75 | [10] |

| 5 | N-(1-phenylvinyl)acetamide | Adamantyl | 92 | [10] |

Experimental Protocol: Photocatalytic Alkylation of N-(1-phenylvinyl)acetamide [10]

-

Materials: N-(1-phenylvinyl)acetamide, Cyclohexanecarboxylic acid NHP ester, fac-Ir(ppy)₃, Dimethylformamide (DMF).

-

Apparatus: A Schlenk tube equipped with a magnetic stir bar, blue LED light source.

-

Procedure:

-

To the Schlenk tube, add N-(1-phenylvinyl)acetamide (0.3 mmol), cyclohexanecarboxylic acid NHP ester (0.36 mmol), and fac-Ir(ppy)₃ (1.0 mol%).

-

Add DMF (1.0 mL) as the solvent.

-

Degas the reaction mixture by bubbling with N₂ for 15 minutes.

-

Seal the tube and place it in front of a blue LED light source with stirring.

-

Irradiate the reaction mixture for the specified time, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the alkylated enamide product.

-

C-H Amination using this compound and Dialkyl Azodicarboxylate

NHPI can also be utilized in the direct amination of C(sp³)-H bonds in conjunction with a dialkyl azodicarboxylate as the nitrogen source. This reaction provides a powerful tool for the direct introduction of nitrogen functionalities into organic molecules.

Mechanism

The reaction is initiated by the generation of the PINO radical from NHPI. The PINO radical then abstracts a hydrogen atom from a C(sp³)-H bond of the substrate to form a carbon-centered radical. This radical is then trapped by the dialkyl azodicarboxylate to form a hydrazine derivative after a subsequent hydrogen atom transfer or reduction step.

Figure 4: General mechanism for C-H amination using NHPI and dialkyl azodicarboxylate.

Quantitative Data

While a specific data table for a range of substrates was not found in the provided search results, the method is reported to be effective for the amination of various C(sp³)-H bonds. For a specific example, the reaction of ethylbenzene with di-tert-butyl azodicarboxylate in the presence of NHPI and a radical initiator would be expected to give the corresponding hydrazine derivative in moderate to good yield.

Experimental Protocol: General Procedure for C-H Amination

-

Materials: Substrate with a C(sp³)-H bond, this compound (NHPI), Dialkyl azodicarboxylate (e.g., Di-tert-butyl azodicarboxylate), a suitable solvent (e.g., chlorobenzene), and a radical initiator (e.g., AIBN, if required).

-

Apparatus: A reaction vessel equipped with a condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

To the reaction vessel, add the substrate, NHPI (catalytic amount, e.g., 10 mol%), and the dialkyl azodicarboxylate (1.0-1.5 equivalents).

-

Add the solvent and the radical initiator (if used).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring under an inert atmosphere.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the aminated product.

-

This compound is a powerful and versatile catalyst in modern organic synthesis. Its ability to generate the PINO radical under various conditions enables a wide range of transformations, including aerobic oxidations, C-H functionalizations, and radical-mediated bond formations. The mechanisms outlined in this guide, supported by quantitative data and detailed protocols, highlight the fundamental reactivity of NHPI and provide a solid foundation for its application in research and development. Understanding these core principles is crucial for designing novel synthetic strategies and optimizing existing processes in the pursuit of efficient and sustainable chemical synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoredox-catalyzed stereoselective alkylation of enamides with this compound esters via decarboxylative cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Practical this compound-Mediated Oxidation of Sulfonamides to N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photoredox-catalyzed stereoselective alkylation of enamides with this compound esters via decarboxylative cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: N-Hydroxyphthalimide (NHPI) as a Catalyst for Aerobic Oxidation

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxyphthalimide (NHPI) has emerged as a highly efficient and versatile organocatalyst for a wide range of aerobic oxidation reactions.[1][2] Its utility stems from its ability to generate the phthalimide N-oxyl (PINO) radical, a key intermediate that facilitates the oxidation of various organic substrates using molecular oxygen as the ultimate, environmentally benign oxidant.[1][3] This catalytic system operates under relatively mild conditions and has been successfully applied to the oxidation of alkanes, alkyl aromatics, alcohols, and other functional groups, making it a valuable tool in both academic research and industrial synthesis.[2][4] NHPI can be used alone or in combination with co-catalysts, such as transition metal salts (e.g., cobalt or manganese compounds), to enhance its catalytic activity.[1][5]

The catalytic cycle is initiated by the formation of the PINO radical from NHPI.[2][3] PINO then abstracts a hydrogen atom from the organic substrate to form a carbon-centered radical. This radical rapidly reacts with molecular oxygen (O₂) to generate a peroxyl radical, which then continues the chain reaction, leading to the desired oxygenated product and regenerating the catalyst.[2] This process avoids the use of stoichiometric amounts of harsh, traditional oxidants, aligning with the principles of green chemistry.[1]

These application notes provide an overview of NHPI-catalyzed aerobic oxidations, including key performance data, detailed experimental protocols, and visualizations of the catalytic cycle and experimental workflows.

Data Presentation: Performance of NHPI-Catalyzed Aerobic Oxidations

The efficacy of NHPI-catalyzed aerobic oxidation is demonstrated across a variety of substrates. The following tables summarize representative quantitative data for the oxidation of alkylaromatics and alkanes.

Table 1: Aerobic Oxidation of Alkylaromatics Catalyzed by NHPI and Co-catalysts

| Substrate | Co-catalyst | Temp (°C) | Time (h) | Conversion (%) | Product(s) | Selectivity (%) | Reference |

| Toluene | Co(OAc)₂ | 100 | 14 | >99 | Benzoic Acid | - | [6] |

| Ethylbenzene | Fe(NO₃)₃ | 100 | 6 | 99 | Acetophenone | 95 | [7] |

| Cyclohexylbenzene | None | 100 | 3 | 25 | Phenol & Cyclohexanone | 96 & 91 | [3] |

| Cumene | Fe(acac)₃/Phen | 50 | - | - | Cumene Hydroperoxide | 95 | [6] |

| p-Xylene | Co(OAc)₂/Mn(OAc)₂ | 100 | 14 | >99 | Terephthalic Acid | 82 | [6] |

Table 2: Aerobic Oxidation of Alkanes Catalyzed by NHPI and Co-catalysts

| Substrate | Co-catalyst | Temp (°C) | Time (h) | Conversion (%) | Product(s) | Selectivity (%) | Reference |

| Adamantane | Co(acac)₂ | 75-85 | 7 | >90 | Adamantanols | Varies with co-catalyst | [2] |

| Cyclohexane | Mn(acac)₂/Co(OAc)₂ | 80 | 24 | - | Adipic Acid | High | [2] |

Visualizations: Mechanisms and Workflows

Catalytic Cycle of NHPI

The core of NHPI's catalytic activity is its ability to form the PINO radical, which initiates the oxidation process via a hydrogen atom transfer (HAT) mechanism.

Caption: Catalytic cycle of NHPI in aerobic oxidation.

General Experimental Workflow

The following diagram outlines a typical laboratory procedure for conducting an NHPI-catalyzed aerobic oxidation reaction.

Caption: General workflow for NHPI-catalyzed aerobic oxidation.

Experimental Protocols

Protocol 1: General Procedure for the Aerobic Oxidation of Benzylic Methylene Compounds

This protocol is a representative procedure for the oxidation of a benzylic C-H bond to a ketone, adapted from methodologies described in the literature.[7]

Materials:

-

Substrate (e.g., ethylbenzene) (1.0 equiv)

-

This compound (NHPI) (1-10 mol%)

-

Co-catalyst (e.g., Co(OAc)₂, Fe(NO₃)₃) (0.1-1 mol%)

-

Solvent (e.g., acetic acid, acetonitrile, or solvent-free)

-

Oxygen (balloon or cylinder)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

-

To a round-bottom flask, add the substrate, NHPI, the co-catalyst, and the solvent (if applicable).

-

Attach a reflux condenser to the flask.

-

Purge the reaction vessel with oxygen by deflating and inflating a balloon attached to the top of the condenser three times. Leave the balloon inflated with oxygen.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed or the reaction has reached completion, remove the flask from the oil bath and allow it to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by standard methods such as column chromatography on silica gel, distillation, or recrystallization to yield the desired ketone.

Protocol 2: Metal-Free Aerobic Oxidation of Toluene

This protocol describes the oxidation of toluene using NHPI without a metal co-catalyst, which can be advantageous for avoiding metal contamination in the final product.[5]

Materials:

-

Toluene (1.0 equiv, acting as both substrate and solvent)

-

This compound (NHPI) (10 mol%)

-

Phase Transfer Catalyst (optional, e.g., didecyl dimethyl ammonium bromide)

-

High-pressure reactor or a sealed tube capable of withstanding pressure

-

Oxygen source

Procedure:

-

Charge a high-pressure reactor or a thick-walled sealed tube with toluene and this compound. Add the phase transfer catalyst if using a solvent-free system to enhance catalyst performance.

-

Seal the reactor and purge it with oxygen gas.

-

Pressurize the reactor with oxygen to the desired pressure (e.g., 1 atm or higher).

-

Heat the reactor to a temperature above 70 °C (e.g., 90 °C) with vigorous stirring.

-

Maintain the reaction at this temperature for the specified duration (e.g., 6-24 hours).

-

After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the excess oxygen pressure.

-

The reaction mixture, containing benzaldehyde, benzyl alcohol, and benzoic acid, can be analyzed directly by GC.

-

Products can be isolated and purified using standard laboratory techniques, such as distillation or chromatography.

Safety Precautions:

-

Aerobic oxidation reactions can generate peroxides, which may be explosive. Reactions should be conducted with appropriate shielding and safety measures.

-

Reactions under oxygen pressure must be carried out in equipment designed for such purposes.

-

Always handle organic solvents and reagents in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- 1. Metal-free aerobic oxidations mediated by this compound. A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in aerobic oxidation of hydrocarbons by N-hydroxyimides [hero.epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Hydroxyphthalimide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Hydroxyphthalimide (NHP) as a coupling additive in peptide synthesis. Detailed protocols for its application in solid-phase peptide synthesis (SPPS), alongside comparative data and mechanistic insights, are presented to guide researchers in optimizing their peptide coupling reactions.

Introduction

This compound (NHP) is a valuable reagent in organic chemistry, recognized for its role in facilitating various chemical transformations. In the realm of peptide synthesis, NHP serves as an effective coupling additive, primarily used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC). Its primary function is to form an active ester with the C-terminus of an N-protected amino acid. This activated intermediate readily reacts with the free N-terminus of a growing peptide chain, leading to the formation of a peptide bond. A key advantage of using NHP is its ability to suppress racemization at the α-carbon of the activated amino acid, thereby preserving the stereochemical integrity of the resulting peptide.[1]

Mechanism of Action in Peptide Coupling

The utility of this compound in peptide synthesis lies in its ability to act as a nucleophilic catalyst, forming a highly reactive O-acylisourea intermediate with a carbodiimide-activated amino acid. This intermediate then rearranges to a more stable and reactive NHP active ester. This active ester is less prone to racemization than the O-acylisourea intermediate and readily undergoes nucleophilic attack by the amino group of the incoming peptide chain to form the desired peptide bond, regenerating NHP in the process.

Data Summary: NHP in Peptide Coupling Reactions

While extensive quantitative data directly comparing this compound with more common additives like HOBt and HOAt in standardized solid-phase peptide synthesis is limited in publicly available literature, the principle of its utility in suppressing racemization has been established. The following table provides a representative comparison based on available information and established principles of peptide chemistry.

| Additive | Coupling Efficiency | Racemization Suppression | Notes |

| This compound (NHP) | Good to Excellent | Good | Particularly effective with DCC. The resulting active esters are highly reactive. |

| 1-Hydroxybenzotriazole (HOBt) | Excellent | Excellent | A widely used and effective racemization suppressant. |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | Excellent | Superior | Often considered superior to HOBt in preventing racemization, especially in difficult couplings. |

Experimental Protocols

The following protocols provide a general framework for the application of this compound in solid-phase peptide synthesis. Researchers should optimize these protocols based on the specific peptide sequence and scale of the synthesis.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle in a typical Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Rink Amide, Wang resin)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

This compound (NHP)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and by-products.

-

Coupling: Perform the amino acid coupling as described in Protocol 2.

-

Washing: Wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and by-products.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling and washing, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: this compound Mediated Amino Acid Coupling

This protocol details the specific steps for the coupling reaction using NHP as an additive.

Materials:

-

Fmoc-protected amino acid (3 equivalents relative to resin loading)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)

-

This compound (NHP) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid and NHP in DMF.

-

DCC Addition: Add the DCC to the activation solution and allow it to react for 10-15 minutes at room temperature to pre-activate the amino acid and form the NHP ester.

-

Coupling to Resin: Add the activation solution to the deprotected resin from Protocol 1.

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative method such as the Kaiser test.

-

Washing: After the reaction is complete, drain the reaction vessel and proceed with the washing steps as described in Protocol 1.

Conclusion

This compound is a competent coupling additive for peptide synthesis, offering a reliable method for the formation of peptide bonds with good suppression of racemization, particularly when used with carbodiimide coupling reagents like DCC. While not as ubiquitously cited as HOBt or HOAt in modern automated peptide synthesis, its effectiveness in forming highly reactive active esters makes it a valuable tool for researchers, especially in manual or solution-phase synthesis, and for specific coupling challenges where alternative activation strategies are desired. The provided protocols offer a solid foundation for the successful implementation of NHP in peptide synthesis workflows.

References

Applications of N-Hydroxyphthalimide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxyphthalimide (NHP), a versatile and cost-effective organocatalyst, has emerged as a significant tool in medicinal chemistry. Its applications span from facilitating crucial synthetic transformations to exhibiting intrinsic biological activities. This document provides a detailed overview of its key applications, complete with experimental protocols, quantitative data, and visual diagrams to aid in understanding and implementation.

NHP as a Catalyst in Organic Synthesis for Medicinal Chemistry